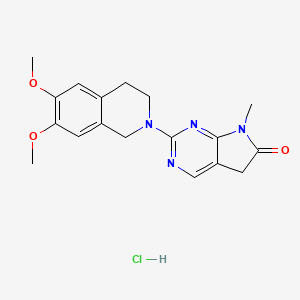

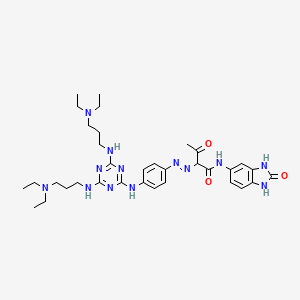

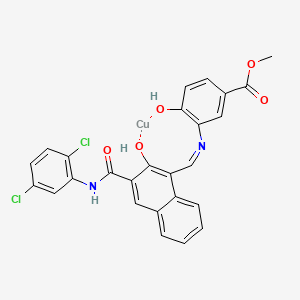

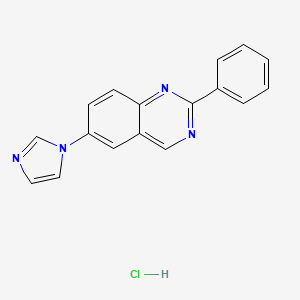

6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

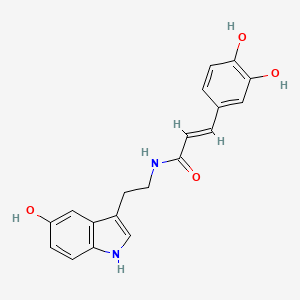

CR-4056 hydrochloride is a first-in-class imidazoline-2 receptor ligand with potent analgesic activity. It has shown significant efficacy in various animal models of pain and is being explored as a non-opioid analgesic for conditions such as osteoarthritis . This compound is notable for its innovative mechanism of action, which involves the modulation of noradrenergic inhibitory pain pathways .

Chemical Reactions Analysis

CR-4056 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the quinazoline core, potentially altering its pharmacological properties.

Reduction: Reduction reactions may be used to modify the imidazole ring or other functional groups.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can introduce new functional groups to the molecule.

Scientific Research Applications

CR-4056 hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying imidazoline receptor ligands.

Biology: The compound is used to explore pain pathways and receptor interactions.

Medicine: CR-4056 hydrochloride is being investigated for its potential to treat chronic pain conditions, including osteoarthritis and neuropathic pain

Industry: Its unique properties make it a candidate for developing new analgesic drugs.

Mechanism of Action

CR-4056 hydrochloride exerts its effects by acting as a ligand for the imidazoline-2 receptor. This interaction facilitates the noradrenergic inhibitory pain pathways, providing analgesic effects. Additionally, it has been found to modulate NMDA receptor activity, which may contribute to its neuroprotective effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

CR-4056 hydrochloride is unique due to its dual action on imidazoline-2 and NMDA receptors. Similar compounds include:

CR6086: Another imidazoline receptor ligand with applications in rheumatoid arthritis.

CR13626: Investigated for its potential in oncology.

CR10049: Explored for its analgesic properties.

CR-4056 hydrochloride stands out for its potent analgesic activity and innovative mechanism of action, making it a promising candidate for further research and development.

Properties

CAS No. |

1257259-93-0 |

|---|---|

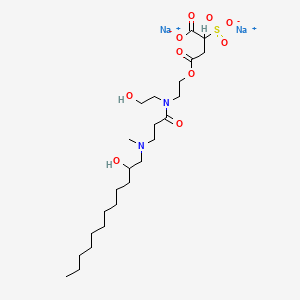

Molecular Formula |

C17H13ClN4 |

Molecular Weight |

308.8 g/mol |

IUPAC Name |

6-imidazol-1-yl-2-phenylquinazoline;hydrochloride |

InChI |

InChI=1S/C17H12N4.ClH/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21;/h1-12H;1H |

InChI Key |

BUZVIRDRMZJESH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.